N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Protecting Group Strategy for Sulfamates
In medicinal chemistry, the compound serves as an effective protecting group for sulfamates, which are crucial in drug development. The 2,4-dimethoxybenzyl group stabilizes sulfamates against conditions that would typically cause their degradation, such as oxidation, reduction, and nucleophilic attacks . This protection is particularly valuable because it allows for a more flexible approach to the synthesis of phenolic O-sulfamates, enabling their use in multi-step synthetic processes .
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The compound is used in the Fmoc-SPPS of backbone-protected peptides. Introducing the 2,4-dimethoxybenzyl group at strategic positions prevents peptide aggregation and aspartimide formation during synthesis . This application is significant in the production of complex peptides for therapeutic use.
Taste Enhancement: Sodium Intake Reduction
A derivative of the compound has been synthesized to serve as a taste-enhancing agent. This application is particularly important for reducing sodium intake while maintaining food palatability. The compound has shown to significantly enhance kokumi, umami, and salt tastes, which could have implications for the food industry in developing healthier seasoning options .
Antimicrobial Activity: Bacterial RNA Polymerase Inhibition
Derivatives of the compound have been evaluated for their potential as bacterial RNA polymerase inhibitors. Some derivatives displayed potent antimicrobial activity against antibiotic-resistant Gram-positive bacteria, making them promising candidates for developing new antibacterial drugs .
Drug Development: Antibiotic-Resistant Bacteria
Continuing from the antimicrobial activity, the most potent derivative of the compound, identified as compound 7b, has shown potential for further drug development against antibiotic-resistant bacteria. This compound interacts with the switch region of bacterial RNA polymerase, a novel drug binding site, offering a new avenue for antibiotic development .
Bioactive Compound Synthesis: Unique Preparation Methodology
The compound’s derivatives have been applied in the unique preparation of potential bioactive compounds. This methodology allows for the synthesis of compounds with moderate yield, which could be beneficial in the discovery of new drugs with bioactive properties .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7H,6H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFQTOAJHHYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NS2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727789 | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1063733-41-4 | |
Record name | N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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